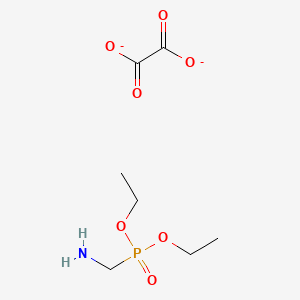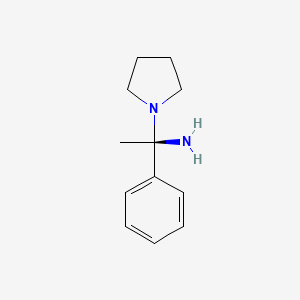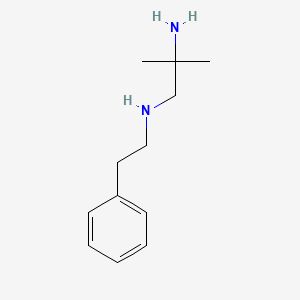
Bis(2-aminoethyl) oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethanol ethanedioate, also known as ethanolamine oxalate, is a chemical compound with the molecular formula C6H16N2O6. It is a salt formed from the reaction of 2-aminoethanol (ethanolamine) and ethanedioic acid (oxalic acid). This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Aminoethanol ethanedioate can be synthesized through a straightforward acid-base reaction. The reaction involves mixing 2-aminoethanol with ethanedioic acid in a stoichiometric ratio. The reaction is typically carried out in an aqueous solution at room temperature. The resulting product is then crystallized out of the solution .
Industrial Production Methods
In an industrial setting, the production of 2-aminoethanol ethanedioate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and filtration processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoethanol ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalic acid derivatives, while substitution reactions can produce various substituted ethanolamine derivatives .
Applications De Recherche Scientifique
2-Aminoethanol ethanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in biological systems, particularly in phospholipid metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug formulations.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 2-aminoethanol ethanedioate involves its interaction with biological membranes. The compound rapidly enters intermediary metabolism and participates in the synthesis of phospholipids, which are essential components of cell membranes. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with other molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Aminoethanol ethanedioate can be compared with other similar compounds, such as:
Ethanolamine: A primary amine and alcohol, used in similar applications but without the oxalate component.
Diethanolamine: Contains two hydroxyl groups and is used in different industrial applications.
Triethanolamine: Contains three hydroxyl groups and is used in cosmetics and pharmaceuticals.
The uniqueness of 2-aminoethanol ethanedioate lies in its combination of amino and oxalate groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C6H12N2O4 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
bis(2-aminoethyl) oxalate |
InChI |
InChI=1S/C6H12N2O4/c7-1-3-11-5(9)6(10)12-4-2-8/h1-4,7-8H2 |
Clé InChI |
SZQUQKOJIUZWPR-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)C(=O)OCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)

![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)

![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)
![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)





![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)

